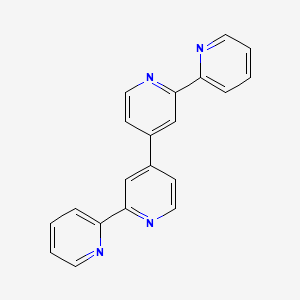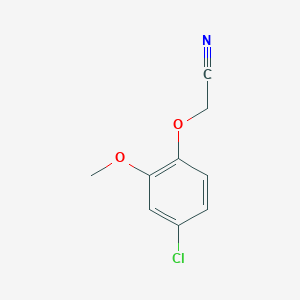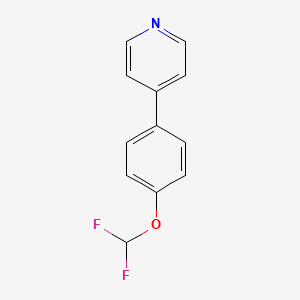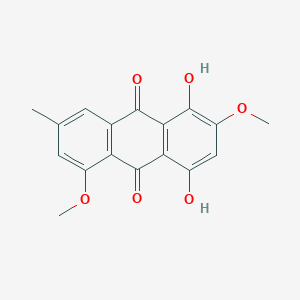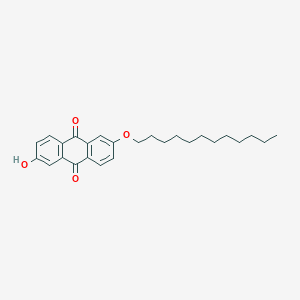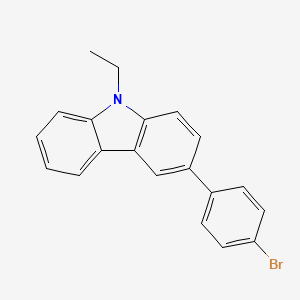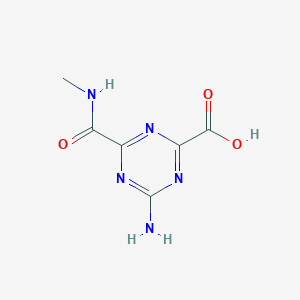
N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-yl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-yl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-yl)quinazolin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 3-chloro-4-fluorophenyl group and the pyridin-3-yl group can be done via nucleophilic aromatic substitution reactions.
Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anticancer, antiviral, or anti-inflammatory properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-yl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with enzymes or receptors, modulating their activity. This compound may inhibit specific kinases or bind to receptor sites, affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based drug with anticancer properties.
Lapatinib: A dual tyrosine kinase inhibitor used in cancer treatment.
Uniqueness
N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-yl)quinazolin-4-amine is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. Its unique structure may result in different binding affinities, selectivity, and efficacy in various applications.
Propiedades
Número CAS |
1314069-80-1 |
|---|---|
Fórmula molecular |
C21H16ClFN4O |
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-pyridin-3-ylquinazolin-4-amine |
InChI |
InChI=1S/C21H16ClFN4O/c1-2-28-15-6-8-19-16(11-15)21(25-14-5-7-18(23)17(22)10-14)27-20(26-19)13-4-3-9-24-12-13/h3-12H,2H2,1H3,(H,25,26,27) |
Clave InChI |
PJGRMWJZYHTYCE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(N=C2NC3=CC(=C(C=C3)F)Cl)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




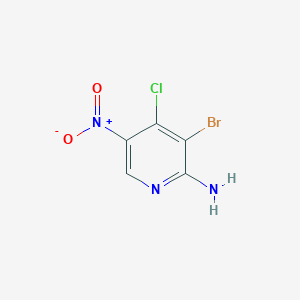
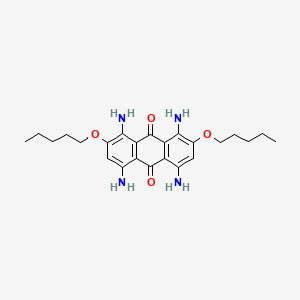
![4,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B15251148.png)
